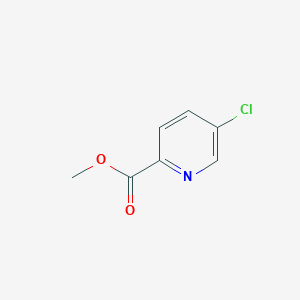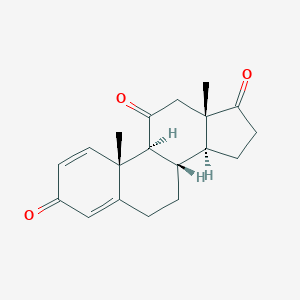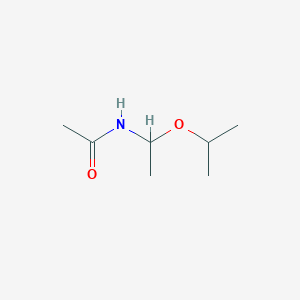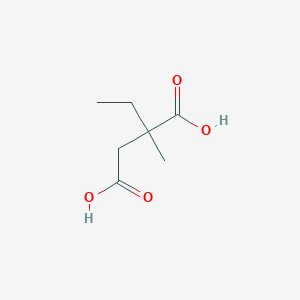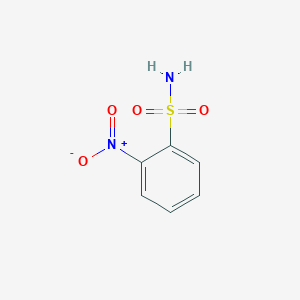
2-(1,3-Benzothiazol-2-YL)-3-methylbutanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Benzothiazol-2-YL)-3-methylbutanenitrile, also known as BMT-047, is a chemical compound that has gained attention in the scientific community due to its potential use in various applications, including medicinal chemistry and material science.
Mecanismo De Acción
The mechanism of action of 2-(1,3-Benzothiazol-2-YL)-3-methylbutanenitrile varies depending on its application. As a fluorescent probe, 2-(1,3-Benzothiazol-2-YL)-3-methylbutanenitrile binds to metal ions through coordination bonds, resulting in a change in fluorescence intensity. As a potential drug candidate, 2-(1,3-Benzothiazol-2-YL)-3-methylbutanenitrile is believed to inhibit the activity of certain enzymes involved in the progression of Alzheimer's disease and the growth of cancer cells.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-(1,3-Benzothiazol-2-YL)-3-methylbutanenitrile has low toxicity and does not cause significant adverse effects on biochemical and physiological processes. However, further research is needed to fully understand the potential effects of 2-(1,3-Benzothiazol-2-YL)-3-methylbutanenitrile on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1,3-Benzothiazol-2-YL)-3-methylbutanenitrile has several advantages for use in lab experiments, including its high purity, stability, and ease of synthesis. However, its limited solubility in water and potential toxicity at high concentrations may limit its use in certain experiments.
Direcciones Futuras
Future research on 2-(1,3-Benzothiazol-2-YL)-3-methylbutanenitrile could focus on its potential use as a drug candidate for the treatment of Alzheimer's disease and cancer. Additionally, further studies could investigate the potential applications of 2-(1,3-Benzothiazol-2-YL)-3-methylbutanenitrile in material science and its ability to detect other metal ions. Improvements in the synthesis method and the development of more efficient fluorescent probes could also be explored.
Métodos De Síntesis
The synthesis of 2-(1,3-Benzothiazol-2-YL)-3-methylbutanenitrile involves the reaction of 2-aminobenzothiazole and 3-methylbutanenitrile in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2-(1,3-Benzothiazol-2-YL)-3-methylbutanenitrile as a white crystalline solid. This method of synthesis has been optimized to improve the yield and purity of 2-(1,3-Benzothiazol-2-YL)-3-methylbutanenitrile.
Aplicaciones Científicas De Investigación
2-(1,3-Benzothiazol-2-YL)-3-methylbutanenitrile has been studied extensively for its potential use as a fluorescent probe for detecting metal ions such as copper and zinc. It has also been investigated for its ability to inhibit the growth of cancer cells and as a potential drug candidate for the treatment of Alzheimer's disease. Furthermore, 2-(1,3-Benzothiazol-2-YL)-3-methylbutanenitrile has been used as a precursor for the synthesis of other chemical compounds with potential applications in material science.
Propiedades
Número CAS |
115616-07-4 |
|---|---|
Nombre del producto |
2-(1,3-Benzothiazol-2-YL)-3-methylbutanenitrile |
Fórmula molecular |
C12H12N2S |
Peso molecular |
216.3 g/mol |
Nombre IUPAC |
2-(1,3-benzothiazol-2-yl)-3-methylbutanenitrile |
InChI |
InChI=1S/C12H12N2S/c1-8(2)9(7-13)12-14-10-5-3-4-6-11(10)15-12/h3-6,8-9H,1-2H3 |
Clave InChI |
MSRPGOMBYKHGMG-UHFFFAOYSA-N |
SMILES |
CC(C)C(C#N)C1=NC2=CC=CC=C2S1 |
SMILES canónico |
CC(C)C(C#N)C1=NC2=CC=CC=C2S1 |
Sinónimos |
2-Benzothiazoleacetonitrile,alpha-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




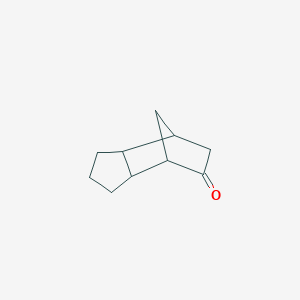

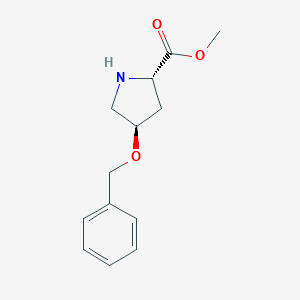

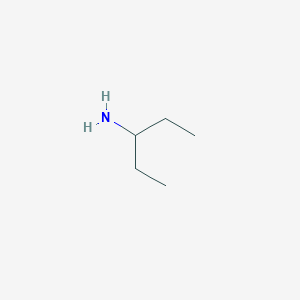
![Thiazolo[5,4-h]isoquinolin-2(1H)-one](/img/structure/B48097.png)
